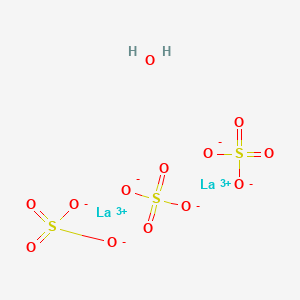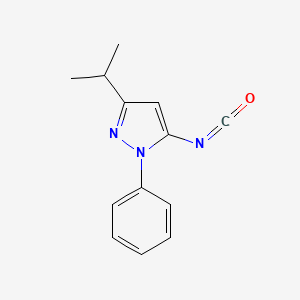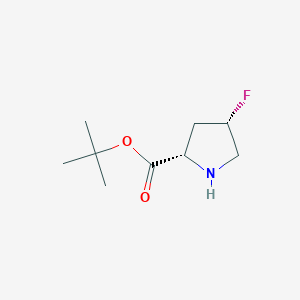
tert-Butyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate is a fluorinated organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl ester group and a fluorine atom attached to the pyrrolidine ring. It is commonly used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate typically involves the reaction of a suitable pyrrolidine derivative with a fluorinating agent and a tert-butyl esterifying agent. One common method involves the use of tert-butyl chloroformate and a fluorinating reagent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while substitution reactions can yield a variety of substituted pyrrolidine derivatives .
Aplicaciones Científicas De Investigación
tert-Butyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials with unique properties, such as fluorinated polymers.
Biological Research: It serves as a probe in studies involving fluorine-19 nuclear magnetic resonance (NMR) spectroscopy, allowing researchers to investigate molecular interactions and dynamics.
Mecanismo De Acción
The mechanism of action of tert-Butyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, leading to improved therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate: A stereoisomer with different spatial arrangement of atoms.
tert-Butyl (2S,4S)-4-hydroxyproline: A similar compound with a hydroxyl group instead of a fluorine atom.
Uniqueness
tert-Butyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable building block in the synthesis of pharmaceuticals and advanced materials .
Propiedades
Fórmula molecular |
C9H16FNO2 |
|---|---|
Peso molecular |
189.23 g/mol |
Nombre IUPAC |
tert-butyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate |
InChI |
InChI=1S/C9H16FNO2/c1-9(2,3)13-8(12)7-4-6(10)5-11-7/h6-7,11H,4-5H2,1-3H3/t6-,7-/m0/s1 |
Clave InChI |
JMORIDAQGDQESW-BQBZGAKWSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@@H]1C[C@@H](CN1)F |
SMILES canónico |
CC(C)(C)OC(=O)C1CC(CN1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


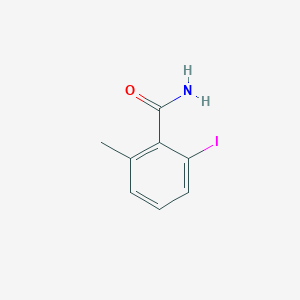
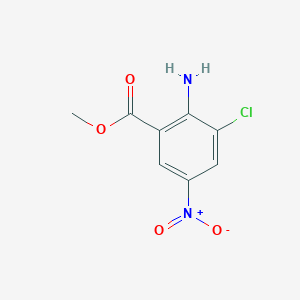
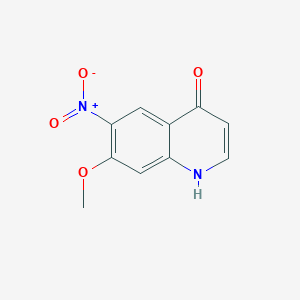
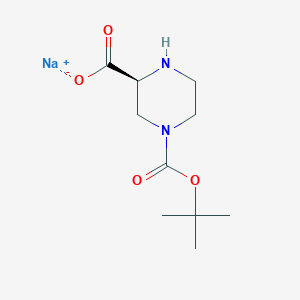
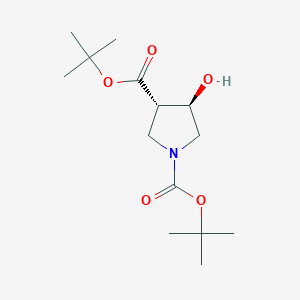
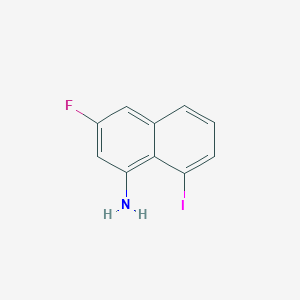
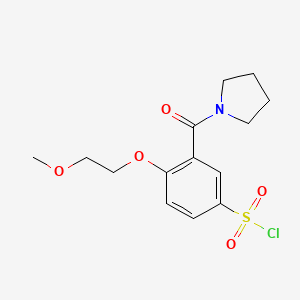
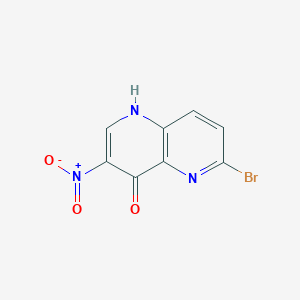

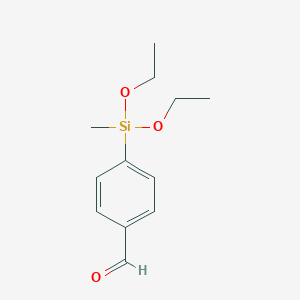
![Acetamide,N-(cyclohexylmethyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12842958.png)
